ethyl 2-(6-chloropyridin-3-yl)-1,5-dimethyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-(6-chloropyridin-3-yl)-1,5-dimethyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a chlorine atom and an imidazole ring, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-chloropyridin-3-yl)-1,5-dimethyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The starting material, 6-chloropyridine, undergoes a series of reactions to introduce the necessary functional groups.
Imidazole Ring Formation: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyridin-3-yl)-1,5-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Ethyl 2-(6-chloropyridin-3-yl)-1,5-dimethyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(6-chloropyridin-3-yl)-1,5-dimethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Ethyl 2-(6-chloropyridin-3-yl)-1,5-dimethyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: This compound has a similar pyridine ring but lacks the imidazole moiety.
Nitenpyram: A neonicotinoid insecticide with a pyridine ring, used in agriculture and veterinary medicine.
Pyrazinamide Derivatives: These compounds have a pyridine ring and are used as anti-tubercular agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClN3O2 |
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Molecular Weight |
279.72 g/mol |
IUPAC Name |
ethyl 2-(6-chloropyridin-3-yl)-1,5-dimethylimidazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O2/c1-4-19-13(18)11-8(2)17(3)12(16-11)9-5-6-10(14)15-7-9/h5-7H,4H2,1-3H3 |
InChI Key |
CZJLACASBOSSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)C2=CN=C(C=C2)Cl)C)C |
Origin of Product |
United States |
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